N-Methyl-N-(4-thien-2-ylbenzyl)amine

Übersicht

Beschreibung

“N-Methyl-N-(4-thien-2-ylbenzyl)amine” is a chemical compound with the molecular formula C12H13NS . It is an aromatic amine and acts as a Bronsted base, capable of accepting a hydron from a donor .

Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(4-thien-2-ylbenzyl)amine” can be represented by the SMILES notation: S1C(C2=CC=C(CNC)C=C2)=CC=C1 . It has a net charge of 0, an average mass of 203.300, and a mono-isotopic mass of 203.07687 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-N-(4-thien-2-ylbenzyl)amine” include its molecular formula (C12H13NS), net charge (0), average mass (203.300), and mono-isotopic mass (203.07687) .Wissenschaftliche Forschungsanwendungen

Iron-Catalyzed Reductive Aminations

- Application Summary : N-Methylated amines play an important role in regulating the biological and pharmaceutical properties of life science molecules . This class of compounds is synthesized via reductive amination reactions .

- Methods of Application : The synthesis of functionalized and structurally diverse N-methylamines is done directly from nitroarenes and paraformaldehyde . The latter acts as both methylation and reducing agent in the presence of a reusable iron oxide catalyst .

- Results or Outcomes : The general applicability of this protocol is demonstrated by the synthesis of over 50 important N-methylamines .

Reductive Amination using Reusable Cobalt Oxide Nanoparticles

- Application Summary : N-methyl and N-alkylamines represent important fine and bulk chemicals used in both academic research and industrial production . These structural motifs are found in a large number of life science molecules and play a vital role in regulating their activities .

- Methods of Application : The synthesis of N-methylated and N-alkylated amines is done using nitrogen doped graphene activated nanoscale Co3O4-based catalysts . Starting from inexpensive and easily accessible nitroarenes or amines and aqueous formaldehyde or aldehydes in the presence of formic acid .

- Results or Outcomes : This cost-efficient reductive amination protocol allows for the synthesis of various N-methyl and N-alkylamines, amino acid derivatives, and existing drug molecules .

N-Dimethylation of Amines with Functional Aldehydes

- Application Summary : N-methylated amines are essential bioactive compounds and have been widely used in the fine and bulk chemical industries, as well as in pharmaceuticals, agrochemicals, and dyes . Developing green, efficient, and low-cost catalysts for methylation of amines using efficient and easily accessible methylating reagents is highly desired .

- Methods of Application : The selective N-dimethylation of different functional amines with different functional aldehydes under easily handle-able and industrially applicable conditions using carbon-supported Ru nanoparticles (Ru/C) as a heterogeneous catalyst .

- Results or Outcomes : A broad spectrum of amines could be efficiently converted to their corresponding N, N-dimethyl amines with good compatibility of various functional groups .

Dye Removal from Water

- Application Summary : The development of an advanced dye adsorbent that possesses a range of beneficial characteristics, such as high adsorption capacity, swift adsorption kinetics, selective adsorption capability, and robust reusability, remains a challenge .

- Methods of Application : This study introduces a facile method for fabricating an amine-rich porous adsorbent (ARPA), which is specifically engineered for the adsorptive removal of anionic dyes from aqueous solutions .

- Results or Outcomes : ARPA has demonstrated an exceptional maximum adsorption capacity, with values of 675.68 mg g −1 for ART and 534.76 mg g −1 for TTZ . In addition to its high adsorption capacity, ARPA has also shown remarkable selectivity, as evidenced by its ability to selectively adsorb TTZ from a mixed dye solution .

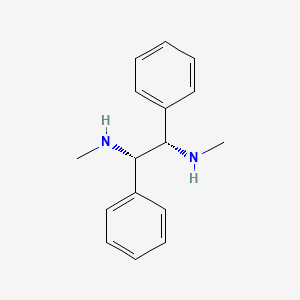

Direct Catalytic Asymmetric Reductive Amination

- Application Summary : The secondary amine participating asymmetric reductive amination remains an unsolved problem in organic synthesis . Secondary amines are capable of effectively serving as N-sources in direct asymmetric reductive amination to afford corresponding tertiary chiral amines .

- Methods of Application : This process is carried out with the help of a selected additive set under mild conditions (0–25 °C) .

- Results or Outcomes : This procedure is much more concise and scalable, as exemplified by the facile synthesis of rivastigmine and N-methyl-1-phenylethanamine .

Synthesis of N-Methyl- and N,N-dimethylamines

- Application Summary : N-methylated amines are essential bioactive compounds and have been widely used in the fine and bulk chemical industries, as well as in pharmaceuticals, agrochemicals, and dyes .

- Methods of Application : The reductive N-methylation of a broad range of amines is investigated .

- Results or Outcomes : A broad spectrum of amines could be efficiently converted to their corresponding N, N-dimethyl amines with good compatibility of various functional groups .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-1-(4-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-13-9-10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDAOZOONYPMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427796 | |

| Record name | N-METHYL-N-(4-THIEN-2-YLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-(4-thien-2-ylbenzyl)amine | |

CAS RN |

850375-04-1 | |

| Record name | N-Methyl-4-(2-thienyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-METHYL-N-(4-THIEN-2-YLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)